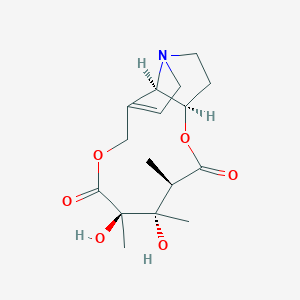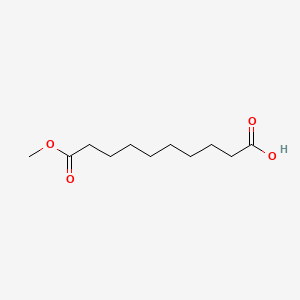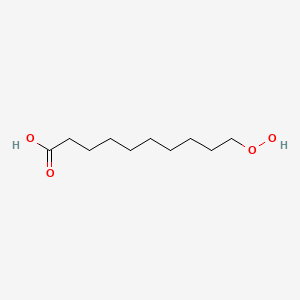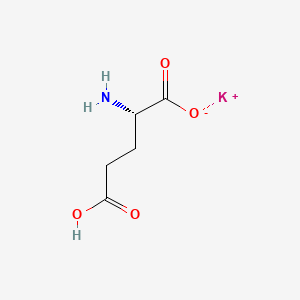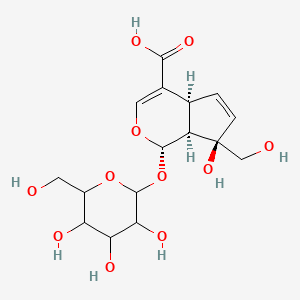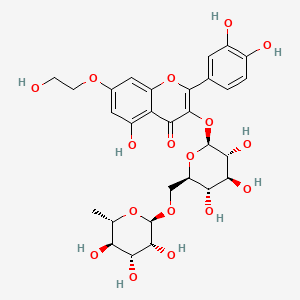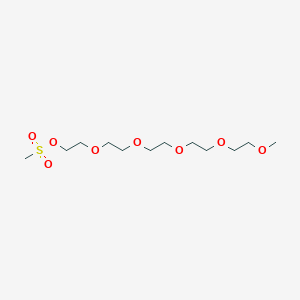
m-PEG6-Ms
Descripción general
Descripción
M-PEG6-Ms is a PEG-based PROTAC linker . It contains a mesyl group, which is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG6-Ms can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of m-PEG6-Ms is 374.45 . Its chemical formula is C14H30O9S . The SMILES representation is COCCOCCOCCOCCOCCOCCOS©(=O)=O .Chemical Reactions Analysis
The mesyl group in m-PEG6-Ms is a good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The hydrophilic PEG spacer in m-PEG6-Ms increases its solubility in aqueous media . The water solubility properties of the PEG chain are enhanced with longer PEG chains .Aplicaciones Científicas De Investigación
Biocompatibility and Toxicity
A study on the biocompatibility of magnetic mesoporous silica nanoparticles (M-MSNs), which can be functionally similar to m-PEG6-Ms, highlighted their promising role in drug delivery. The research compared the toxicity of pristine, pegylated (PEG), and lipid-coated M-MSNs in human HepaRG cells. Pegylated M-MSNs demonstrated slower cellular uptake and minimal toxicity, suggesting their biocompatibility and potential as safe nanocarriers for therapeutic delivery (Pisani et al., 2017).
Targeted Cancer Therapy
Another study introduced folic acid-conjugated polydopamine-modified mesoporous silica nanoparticles (MSNs) for targeted cancer therapy. These nanoparticles, incorporating PEG (similar to m-PEG6-Ms functionalities), showed pH-sensitive drug release, enhanced targeting efficiency, and superior anticancer efficacy in cervical cancer treatment, demonstrating their potential as carriers for targeted therapy (Cheng et al., 2017).
Enhancing Therapeutic Efficacy
Research on PEGylated adenosine deaminase in experimental autoimmune encephalitis, a model for multiple sclerosis, showed that PEGylation could prevent immune cell migration and infiltration into the brain. This study underscores the therapeutic potential of PEGylated compounds in modulating immune responses and treating neuroinflammatory diseases (Kim et al., 2013).
Drug Delivery Systems
A multifunctional approach was used to develop mesoporous silica nanoparticles coated with ultra-pH-sensitive gatekeepers and PEG for drug delivery. These nanoparticles exhibited enhanced dispersity, high drug loading capacity, and pH-triggered targeting, making them promising candidates for tumor therapy (Chen et al., 2016).
Immunotherapy for Colon Cancer
A study explored an immunotherapy approach using nanoparticles composed of innate immune activator Astragaloside III and photodynamic therapy reagent for colon cancer treatment. This study highlighted the nanoparticles' ability to activate NK cells, inhibit tumor cell proliferation, and enhance the cytotoxicity of natural killer and CD8+ T cells, offering a new strategy for colon cancer treatment (Wu et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O8S/c1-15-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(2,13)14/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZXGFFADYUCPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG6-Ms | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





